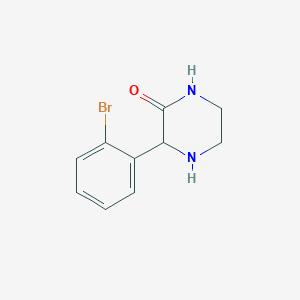

3-(2-Bromophenyl)piperazin-2-one

描述

3-(2-Bromophenyl)piperazin-2-one (CAS No. 1246548-54-8) is a heterocyclic compound with the molecular formula C₁₀H₁₁BrN₂O and a molecular weight of 255.11 g/mol . The compound features a piperazin-2-one core substituted at the 3-position with a 2-bromophenyl group. Its structure combines a six-membered lactam ring (piperazin-2-one) with an aromatic bromine substituent, which confers unique electronic and steric properties. This compound is utilized in medicinal chemistry as a scaffold for designing bioactive molecules, particularly in studies involving serotonin receptor modulation and enzyme inhibition .

Key physicochemical properties include:

- Melting Point: Not explicitly reported in the provided evidence.

- Solubility: Likely polar due to the lactam ring, with solubility influenced by the bromophenyl group’s hydrophobicity.

- Safety: Precautionary measures include handling with gloves/eye protection (P201, P202) and avoiding inhalation (P102) .

属性

IUPAC Name |

3-(2-bromophenyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-8-4-2-1-3-7(8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQXZTVVAQKOSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .

化学反应分析

Substitution Reactions

The bromine atom at the 2-position of the phenyl ring enables selective functionalization through metal-catalyzed cross-coupling and nucleophilic substitution.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction replaces the bromine atom with amines. Key conditions and outcomes include:

| Substrate | Amine | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(2-Bromophenyl)piperazin-2-one | N-Boc-piperazine | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 66 | |

| 3-(2-Iodophenyl)piperazin-2-one | Piperazine | CuI, 2-phenylphenol | 95 |

Mechanistic Insight : Oxidative addition of the Pd catalyst to the C–Br bond precedes transmetalation with the amine, followed by reductive elimination to form the C–N bond .

Suzuki-Miyaura Coupling

The bromophenyl group undergoes cross-coupling with boronic acids under palladium catalysis:

| Boronic Acid | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4-Dimethylphenylthiophenyl | Pd₂(dba)₃, SPhos | Toluene | 82 | |

| 4-Cyanophenyl | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 78 |

Key Factor : Electron-deficient boronic acids enhance coupling efficiency due to reduced steric hindrance .

Nucleophilic Substitution

Methoxyl or halogen groups on the piperazinone ring undergo displacement by amines:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Guanidine | K₂CO₃, DMF, 80°C | Guanidine-substituted derivative | 64 |

科学研究应用

Pharmacological Applications

-

Anticancer Activity

- Recent studies have highlighted the potential of 3-(2-Bromophenyl)piperazin-2-one as an anticancer agent. It has been tested against various human cancer cell lines, demonstrating cytotoxic effects. For instance, modifications of related piperazine compounds have shown promising growth inhibition in pancreatic cancer cell lines, suggesting that structural variations can enhance anticancer efficacy .

- A study involving novel piperazine derivatives indicated that compounds with similar structures exhibited significant antiproliferative properties against several cancer types, including breast and colon cancers .

-

Neuropharmacology

- Piperazine derivatives are known for their psychoactive properties. 3-(2-Bromophenyl)piperazin-2-one may influence neurotransmitter systems, particularly serotonin and dopamine pathways, making it a candidate for treating psychiatric disorders such as depression and anxiety .

- Research into related compounds has shown that piperazine derivatives can act as serotonin receptor modulators, potentially leading to new treatments for mood disorders .

- Antiviral Properties

Case Study 1: Anticancer Efficacy

A study screened various piperazine derivatives against multiple cancer cell lines, including MiaPaCa2 and BxPC3. The results indicated that specific modifications to the piperazine structure could enhance cytotoxicity significantly. For example, compounds with bulky substituents demonstrated higher growth inhibition rates compared to their simpler analogs .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, researchers investigated the impact of piperazine derivatives on serotonin receptors. The findings suggested that these compounds could modulate receptor activity, potentially leading to new therapeutic avenues for depression and anxiety disorders .

Comparative Analysis of Piperazine Derivatives

| Compound Name | Activity Type | Cell Line Tested | IC50 (μM) |

|---|---|---|---|

| 3-(2-Bromophenyl)piperazin-2-one | Anticancer | MiaPaCa2 | Not specified |

| Piperazine derivative A | Anticancer | MCF7 | 3.1 |

| Piperazine derivative B | Neuropharmacology | N/A | N/A |

| Piperazine derivative C | Antiviral | Vero cells | Not specified |

作用机制

The mechanism of action of 3-(2-Bromophenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The bromophenyl group in the compound allows it to bind to certain receptors and enzymes, thereby exerting its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Halogen Substitution : Bromine (atomic radius 1.85 Å) vs. chlorine (0.99 Å) alters steric bulk and lipophilicity. Bromine’s higher molar refractivity enhances binding to hydrophobic enzyme pockets, as seen in caspase-3 inhibitors .

- Bioactivity : The benzoxazolone derivative (Table 1, Row 4) shows enhanced caspase-3 inhibition compared to simpler arylpiperazin-2-ones, likely due to additional hydrogen-bonding interactions from the benzoxazolone moiety .

Piperazin-2-one Derivatives with Extended Functional Groups

Table 2: Functional Group Modifications

Key Observations :

- Salt Forms : Hydrochloride derivatives (e.g., Table 2, Row 2) enhance aqueous solubility, critical for in vivo pharmacokinetics .

- Peptidomimetics : Ethoxycarbonyl and hydroxybenzyl groups in Table 2 (Row 1) mimic peptide bonds, enabling receptor-specific interactions .

Research Findings and Implications

Molecular Docking and QSAR Studies

- Piperazin-2-one Core : The lactam ring’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites. Docking studies show that piperazin-2-one derivatives with electron-withdrawing substituents (e.g., bromine) exhibit higher binding affinities to caspase-3 compared to unsubstituted analogs .

- 3D-QSAR Models : Substituents at the phenyl ring’s 2- or 3-positions significantly influence inhibitory activity. For example, 2-bromo substitution in 3-(2-bromophenyl)piperazin-2-one enhances steric complementarity in hydrophobic pockets .

生物活性

3-(2-Bromophenyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article outlines its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant research findings and data tables.

1. Chemical Structure and Synthesis

3-(2-Bromophenyl)piperazin-2-one is characterized by a piperazine ring substituted with a bromophenyl group. The compound's structure can be represented as follows:

Synthesis Methods

The synthesis typically involves the reaction of 2-bromobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction conditions may include solvent systems like dichloromethane or dimethylformamide to facilitate the formation of the piperazinone structure.

Antimicrobial Properties

Research has indicated that 3-(2-Bromophenyl)piperazin-2-one exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, showing promising results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

These results suggest that the compound could be further explored for developing antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that 3-(2-Bromophenyl)piperazin-2-one can induce apoptosis in cancer cell lines such as HT29 (colon cancer) and MCF-7 (breast cancer). The mechanism appears to involve the modulation of microtubule dynamics, leading to mitotic arrest.

Case Study: A specific derivative of this compound was tested and showed an ED50 value of approximately 115 nM in HT29 cells, indicating significant potency against colon cancer cells compared to normal fibroblast cells, where the effect was less pronounced .

3. Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is often influenced by the substituents on the piperazine ring. Variations in the bromophenyl group can significantly alter the compound's efficacy and selectivity for biological targets.

Key Findings:

- Substituting different halogens or alkyl groups on the phenyl ring can enhance or reduce activity.

- Compounds with electron-withdrawing groups generally exhibit higher potency against microbial targets due to increased electron deficiency, enhancing binding affinity to bacterial enzymes .

The proposed mechanism of action for 3-(2-Bromophenyl)piperazin-2-one involves:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Microtubule Disruption: Similar to other piperazine derivatives, it may interfere with microtubule dynamics, leading to cell cycle arrest in cancer cells .

5. Conclusion and Future Directions

3-(2-Bromophenyl)piperazin-2-one demonstrates significant potential as both an antimicrobial and anticancer agent. Its unique structure allows for further modifications that could enhance its pharmacological properties. Future research should focus on:

常见问题

Basic: What are the optimal synthetic routes for preparing 3-(2-Bromophenyl)piperazin-2-one?

Methodological Answer:

The synthesis typically involves coupling 2-bromophenyl derivatives with piperazin-2-one precursors. For example, brominated intermediates (e.g., 3-(2-thienyl)piperazin-2-one) can be synthesized via nucleophilic substitution or metal-catalyzed cross-coupling reactions under reflux conditions . Ethylene oxide alkylation in ethanol at 60°C for 24 hours in an autoclave has been used to introduce hydroxyethyl groups to the piperazine ring, which could be adapted for bromophenyl functionalization . Key parameters include:

| Reaction Parameter | Optimal Condition |

|---|---|

| Solvent | Ethanol or THF |

| Catalyst | Pd(0)/BINAP for cross-coupling |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

Basic: How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

Methodological Answer:

SHELX programs (e.g., SHELXL) are critical for refining crystal structures. For 3-(2-Bromophenyl)piperazin-2-one:

- Collect high-resolution diffraction data (≤1.0 Å) to resolve bromine’s electron density.

- Use SHELXL for least-squares refinement, adjusting parameters like x (Flack parameter) to determine absolute configuration .

- Validate hydrogen bonding and torsional angles using Coot or Olex2. Avoid over-reliance on automated solutions; manual validation is essential for near-centrosymmetric structures .

Basic: What safety protocols are recommended for handling brominated piperazin-2-one derivatives?

Methodological Answer:

Refer to analogous compounds (e.g., 3-(Pyridin-2-yl)piperazin-2-one):

- PPE: OSHA-compliant goggles, nitrile gloves, and lab coats .

- Ventilation: Use fume hoods for reactions releasing nitrogen oxides or carbon monoxide .

- Spill Management: Neutralize with dry sand or alcohol-resistant foam; avoid water to prevent exothermic reactions .

- First Aid: For skin contact, wash with water for ≥15 minutes; inhaled exposure requires immediate fresh air .

Intermediate: How can HPLC and NMR resolve purity discrepancies in synthesized batches?

Methodological Answer:

- HPLC: Use a C18 column (3.5 µm, 150 mm) with 0.1% TFA in acetonitrile/water (70:30). Monitor at 254 nm; retention times should align with reference standards (purity >95% by area normalization) .

- NMR (¹H/¹³C): Compare integrals of aromatic protons (δ 7.2–7.8 ppm) and carbonyl signals (δ 165–170 ppm). Impurities like unreacted bromophenyl precursors appear as multiplet splits .

Advanced: How can the Flack parameter resolve enantiomeric purity in crystallographic studies?

Methodological Answer:

The Flack x parameter (superior to η for near-centrosymmetric structures) determines chirality:

- Refine against twinned data using SHELXL, setting the TWIN and BASF commands .

- Validate with Bayesian statistics: A value of x = 0.0 ± 0.1 confirms a single enantiomer. For ambiguous cases (e.g., x ≈ 0.5), consider resonant scattering or complementary CD spectroscopy .

Advanced: What computational methods predict the reactivity of 3-(2-Bromophenyl)piperazin-2-one in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations (Gaussian): Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic sites (C-2 bromine shows highest f⁻ = 0.45) .

- MD Simulations (GROMACS): Simulate solvation in DMSO to assess steric hindrance. LogP (2.1) and polar surface area (45 Ų) predict membrane permeability for bioactivity studies .

Advanced: How to address contradictory bioactivity data in pharmacological assays?

Methodological Answer:

- Dose-Response Analysis: Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Replicate assays ≥3 times to identify outliers .

- Target Selectivity: Screen against off-target receptors (e.g., GPCRs) via radioligand binding assays. For example, bromophenyl derivatives show µ-opioid receptor affinity (Ki = 120 nM) but low σ-receptor binding .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. Halogenated piperazines often exhibit t₁/₂ > 4 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。